2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

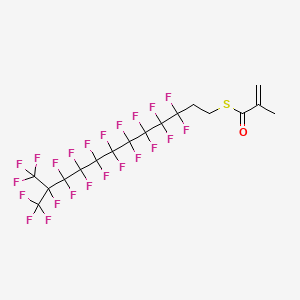

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a complex organic compound with the molecular formula C17H9F23OS and a molecular weight of 698.28 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester involves several steps. One common method includes the reaction of 2-methyl-2-propenethioic acid with a fluorinated alcohol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of advanced materials, particularly those requiring high thermal and chemical stability.

Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated compounds’ interactions with biological molecules.

Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol group, which can then participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester stands out due to its highly fluorinated structure. Similar compounds include:

- 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester

- 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecyl ester

These compounds share similar structural features but differ in the length and degree of fluorination of their alkyl chains, which can influence their chemical properties and applications.

Biologische Aktivität

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological profiles by improving metabolic stability and bioactivity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A propenethioic acid backbone.

- A long fluorinated alkyl chain that contributes to its lipophilicity and potential membrane interactions.

- A methyl group that may influence its biological activity.

The molecular weight of this compound is approximately 539.31 g/mol .

Biological Activity Overview

Fluorinated compounds are known for their diverse biological activities. The biological activity of 2-Propenethioic acid derivatives can be summarized as follows:

- Antimicrobial Properties : Several studies have indicated that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance:

-

Anticancer Potential : The incorporation of fluorine in drug design has been linked to improved anticancer activity:

- Cytotoxicity Studies : In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- Mechanisms of Action : Fluorinated derivatives often inhibit key metabolic pathways in cancer cells. For example, they may interfere with glycolysis or other metabolic processes critical for tumor growth .

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties in various biological models . This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study Example

A recent study focused on the synthesis of fluorinated triazoles and their biological evaluation revealed that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to non-fluorinated analogs. The findings suggested that the presence of fluorine significantly improved the compounds' hydrophobicity and metabolic stability .

Mechanistic Insights

The enhanced biological activities of fluorinated compounds can be attributed to several factors:

- Increased Lipophilicity : The long fluorinated chain enhances membrane permeability.

- Stability Against Metabolism : Fluorine substitution often leads to reduced metabolic degradation.

- Specific Interactions with Biological Targets : Fluorinated groups can engage in unique interactions with proteins or enzymes involved in disease processes.

Eigenschaften

CAS-Nummer |

30769-88-1 |

|---|---|

Molekularformel |

C17H9F23OS |

Molekulargewicht |

698.3 g/mol |

IUPAC-Name |

S-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enethioate |

InChI |

InChI=1S/C17H9F23OS/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3 |

InChI-Schlüssel |

ZBPHBMSKQBHWJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.